molecular formula C14H28N2 B1344509 N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine CAS No. 1186644-90-5

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine

Cat. No.: B1344509
CAS No.: 1186644-90-5
M. Wt: 224.39 g/mol
InChI Key: RQQVPELTBHOUKM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine: is an organic compound that features a cyclohexane ring substituted with two methyl groups and a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

    Substitution with Methyl Groups: The cyclohexane ring is then subjected to Friedel-Crafts alkylation to introduce the methyl groups at the 2 and 3 positions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine using hydrogen in the presence of a catalyst such as palladium on carbon.

    Coupling of the Rings: The final step involves coupling the cyclohexane and piperidine rings through a nucleophilic substitution reaction, where the amine group of the piperidine ring attacks a suitable leaving group on the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can occur at the cyclohexane ring, leading to the formation of partially or fully saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: N-oxides of N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine.

    Reduction: Saturated derivatives of the cyclohexane ring.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique mechanical and chemical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-(2,3-dimethylcyclohexyl)-N’-(1-phenylethyl)butanediamide
  • N-(2,3-dimethylcyclohexyl)-3-hydroxy-4-methylbenzamide

Comparison: N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine is unique due to the presence of both cyclohexane and piperidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-11-5-4-6-14(12(11)2)16(3)13-7-9-15-10-8-13/h11-15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVPELTBHOUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)N(C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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